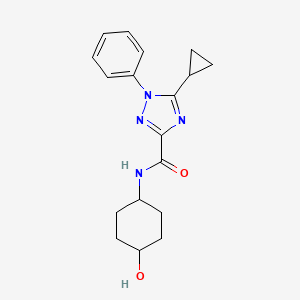![molecular formula C16H17N3OS B6639749 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, it is thought to bind to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This results in a disruption of various signaling pathways, leading to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol are diverse and depend on the specific biological system being studied. Some of the observed effects include inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol in lab experiments is its specificity for protein kinases. This allows for targeted inhibition of specific signaling pathways, making it a valuable tool for investigating the role of protein kinases in various biological processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell types.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol. One area of interest is the development of more specific inhibitors of protein kinases, which could lead to the development of new therapeutic agents for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various biological processes. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in clinical settings.
Synthesemethoden
The synthesis of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol involves a multi-step process that begins with the reaction between 2-acetylpyrazine and phenylhydrazine to form 2-phenylpyrazine. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a reducing agent to form 3-phenyl-5-(thiophen-3-ylmethylamino)pyrazole. Finally, this compound is reacted with ethanol to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol has been used in a range of scientific research applications. One of the most common uses of this compound is in the study of protein kinases. Specifically, it has been used as a tool for investigating the role of protein kinases in various biological processes, including cell signaling and gene expression. Additionally, this compound has been used in the study of cancer, as it has been shown to have anti-tumor activity in certain types of cancer cells.
Eigenschaften
IUPAC Name |
2-[3-phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-8-7-19-16(17-11-13-6-9-21-12-13)10-15(18-19)14-4-2-1-3-5-14/h1-6,9-10,12,17,20H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIKFTALVZHUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NCC3=CSC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)